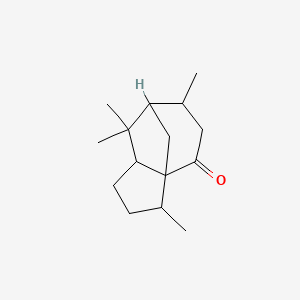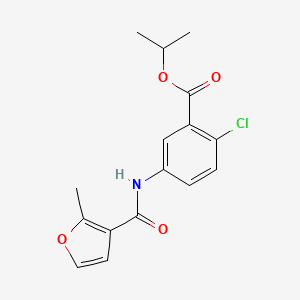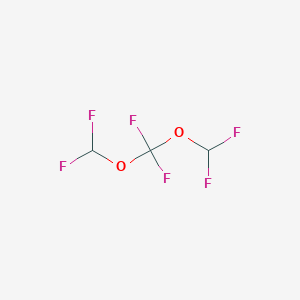
Bis(difluoromethoxy)difluoromethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(difluoromethoxy)difluoromethane is a chemical compound with the molecular formula C₃H₂F₆O₂ and a molecular weight of 184.0372 g/mol It is known for its unique structure, which includes two difluoromethoxy groups attached to a central difluoromethane unit
Preparation Methods
The synthesis of bis(difluoromethoxy)difluoromethane typically involves the reaction of difluoromethylating agents with appropriate substrates. One common method involves the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF₂H) under basic conditions . The reaction conditions often require the presence of a strong base, such as potassium tert-butoxide, and a suitable solvent, such as tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Bis(difluoromethoxy)difluoromethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler fluorinated compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the difluoromethoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Scientific Research Applications
Bis(difluoromethoxy)difluoromethane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of bis(difluoromethoxy)difluoromethane involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific context of its use .
Comparison with Similar Compounds
Bis(difluoromethoxy)difluoromethane can be compared with other fluorinated compounds, such as:
Difluoromethane (CH₂F₂): A simpler fluorinated compound used as a refrigerant and in organic synthesis.
Tetrafluoromethane (CF₄): A perfluorinated compound used in electronics and as a plasma etching agent.
Hexafluoroethane (C₂F₆): Another perfluorinated compound used in semiconductor manufacturing. The uniqueness of this compound lies in its dual difluoromethoxy groups, which impart distinct chemical and physical properties compared to other fluorinated compounds
Properties
CAS No. |
78522-47-1 |
|---|---|
Molecular Formula |
C3H2F6O2 |
Molecular Weight |
184.04 g/mol |
IUPAC Name |
bis(difluoromethoxy)-difluoromethane |
InChI |
InChI=1S/C3H2F6O2/c4-1(5)10-3(8,9)11-2(6)7/h1-2H |
InChI Key |
AENINUZHGRRKOE-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(OC(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


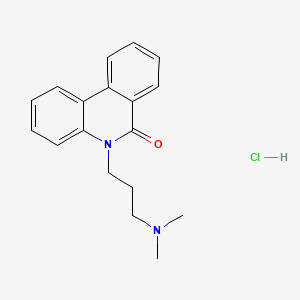
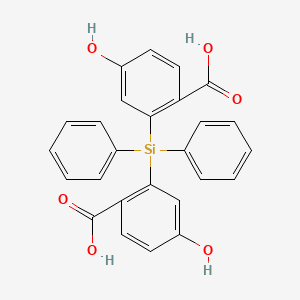
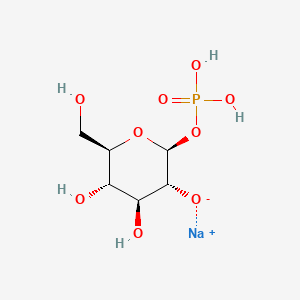
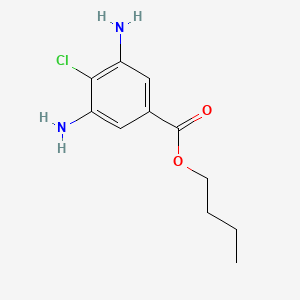
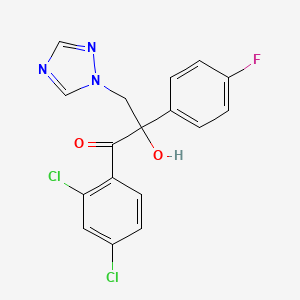
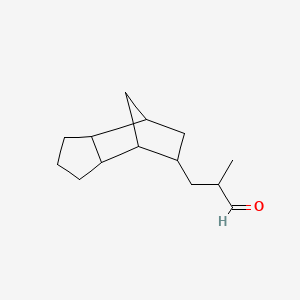
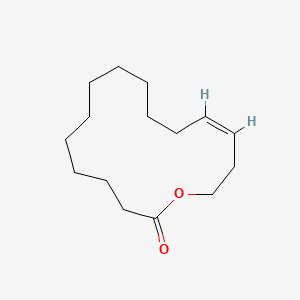
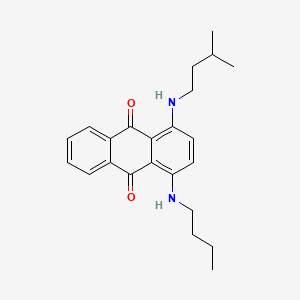
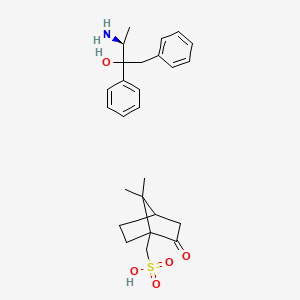
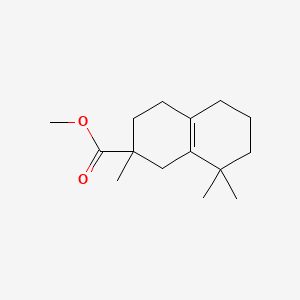
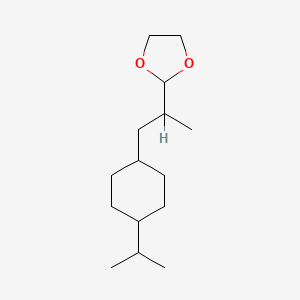
![acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury](/img/structure/B12685157.png)
